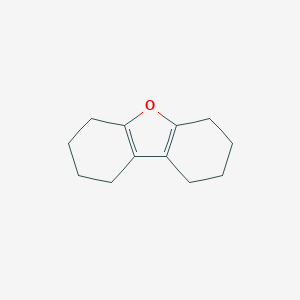
1,2,3,4,6,7,8,9-Octahydrodibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,6,7,8,9-Octahydrodibenzofuran (ODBF) is a cyclic organic compound that is commonly used in scientific research. ODBF is a colorless liquid that is soluble in water and has a characteristic odor. It is also known as 1,2,3,4,6,7,8,9-octahydro-1H-indene or 1,2,3,4,6,7,8,9-octahydrodibenzo[b,d]furan.
Mecanismo De Acción
The mechanism of action of ODBF is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). These enzymes and proteins are involved in inflammation and cell growth, and their inhibition by ODBF may contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
ODBF has been shown to have various biochemical and physiological effects in laboratory experiments. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). ODBF has also been shown to induce apoptosis (cell death) in cancer cells and to inhibit the replication of certain viruses, such as the herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ODBF in laboratory experiments is its relatively low toxicity. It has been shown to have low acute toxicity in animal studies. However, its chronic toxicity has not been fully studied. Another advantage is its ability to penetrate cell membranes, which may contribute to its therapeutic effects. One limitation of using ODBF in laboratory experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several potential future directions for research involving ODBF. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. ODBF has been shown to have neuroprotective effects in animal studies, and further research is needed to determine its potential therapeutic value in humans. Another area of interest is its potential use as an anti-cancer agent. ODBF has been shown to induce apoptosis in cancer cells, and further research is needed to determine its potential use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of ODBF and its potential therapeutic targets.
Métodos De Síntesis
ODBF can be synthesized using various methods, including the Diels-Alder reaction, which involves the reaction between a diene and a dienophile. The Diels-Alder reaction between cyclopentadiene and maleic anhydride can produce ODBF. Another method involves the reduction of dibenzofuran using hydrogen gas and a palladium catalyst.
Aplicaciones Científicas De Investigación
ODBF has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential therapeutic properties, including its ability to act as an anti-inflammatory, anti-cancer, and anti-viral agent. ODBF has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
Número CAS |
1010-77-1 |
|---|---|
Nombre del producto |
1,2,3,4,6,7,8,9-Octahydrodibenzofuran |
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
1,2,3,4,6,7,8,9-octahydrodibenzofuran |
InChI |
InChI=1S/C12H16O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H2 |
Clave InChI |
JVIONGJDHOSXDV-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(O2)CCCC3 |
SMILES canónico |
C1CCC2=C(C1)C3=C(O2)CCCC3 |
Sinónimos |
1,2,3,4,6,7,8,9-Octahydrodibenzofuran |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



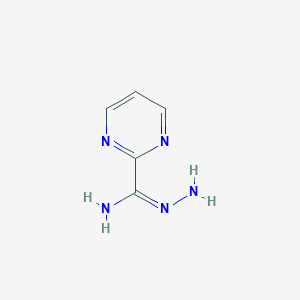

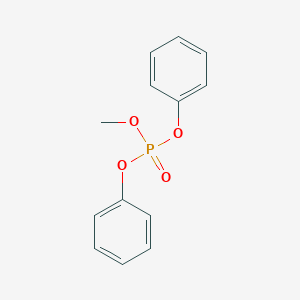
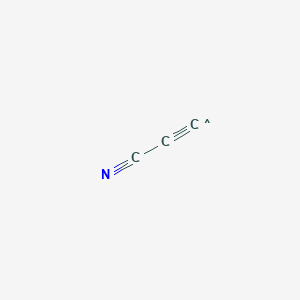
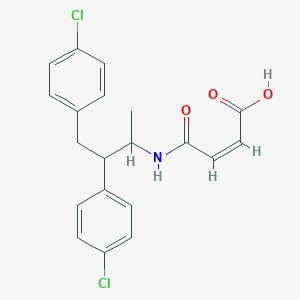
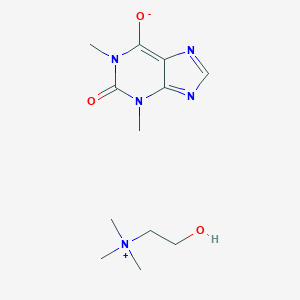
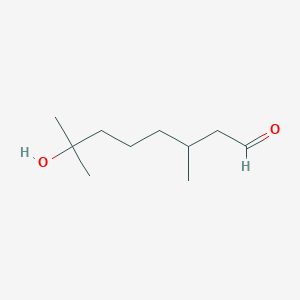
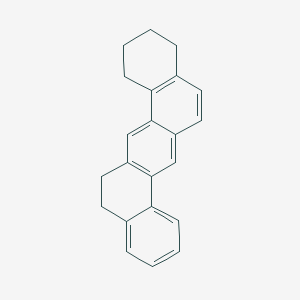
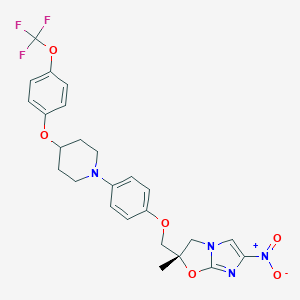
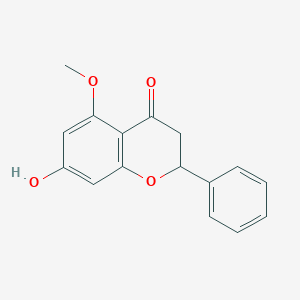
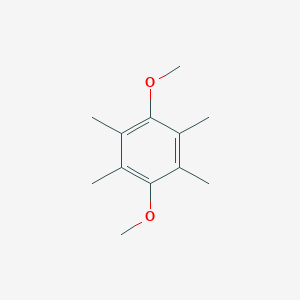
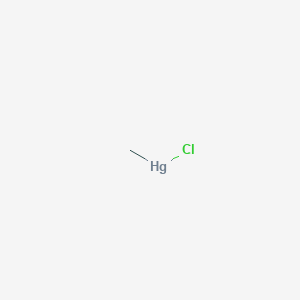
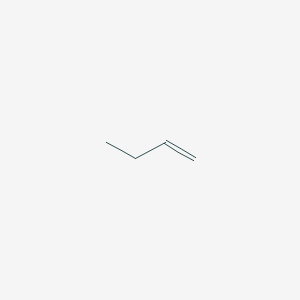
![Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt](/img/structure/B85605.png)